molecular formula C18H30N4O2 B13024071 Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B13024071
M. Wt: 334.5 g/mol
InChI Key: HGEOSDIRSDHZIZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a tert-butyl carbamate group and a pyrazole ring, which is further substituted with an amino group and a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of pyrazole-containing molecules with biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique reactivity and structural features make it a valuable component in the design of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both a pyrazole ring and a piperidine ring, along with the tert-butyl carbamate group, provides a versatile scaffold for various chemical transformations and applications.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-8-13(9-11-21)15-12-16(19)20-22(15)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H2,19,20)

InChI Key

HGEOSDIRSDHZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2C3CCCC3)N

Origin of Product

United States

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